molecular formula C13H7BrO B1584203 3-Bromo-9H-fluoren-9-one CAS No. 2041-19-2

3-Bromo-9H-fluoren-9-one

Cat. No.: B1584203
CAS No.: 2041-19-2
M. Wt: 259.1 g/mol
InChI Key: XWRAQISPRVFAQK-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Organic Chemistry

In contemporary organic chemistry, 3-Bromo-9H-fluoren-9-one is primarily valued as a key synthetic intermediate. smolecule.com The presence of the bromine atom at a specific position on the aromatic scaffold is particularly significant, as it provides a reactive handle for various cross-coupling reactions. This enhanced reactivity and selectivity are crucial for constructing complex molecular architectures with precision. angenechemical.com

The fluorenone core is a well-established pharmacophore, and research into synthetic fluorenone derivatives for pharmaceutical applications has gained significant attention. uni-muenchen.de Furthermore, the structural and electronic properties of the fluorene (B118485) unit make it a popular component in materials science. Consequently, this compound is a crucial precursor for creating specialized compounds and materials, including:

Organic Light-Emitting Diodes (OLEDs) : The fluorene moiety is often incorporated into materials used in OLEDs due to its thermal stability and emission properties. archivemarketresearch.com The bromo-functionalized fluorenone serves as a starting material for synthesizing the complex organic semiconductors and emitters required for these devices. nbinno.comnih.gov

Organic Field-Effect Transistors (OFETs) : Similar to OLEDs, the semiconducting properties of fluorene-based polymers make them suitable for use in OFETs, and this compound is a building block for these polymers. nbinno.com

Fluorescent Dyes and Sensors : The inherent fluorescence of the fluorene system allows for the development of novel dyes and sensors. The bromine atom can be replaced through various reactions to attach other functional groups, tuning the photophysical properties for specific sensing applications. nbinno.comsmolecule.com

The compound's utility as a versatile building block is a recurring theme in chemical literature, highlighting its foundational role in the synthesis of a diverse range of functional organic materials. lookchem.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number2041-19-2 chemscene.comnih.govtcichemicals.comsigmaaldrich.com
Molecular FormulaC₁₃H₇BrO chemscene.comnih.govsigmaaldrich.com
Molecular Weight259.10 g/mol chemscene.comnih.gov
AppearanceWhite to Yellow to Orange powder/crystal tcichemicals.com
Melting Point162.0 to 166.0 °C tcichemicals.com
Purity>98.0% (GC) tcichemicals.com
IUPAC Name3-bromofluoren-9-one nih.govsigmaaldrich.com

Evolution of Research Interests in Fluorenone Derivatives with Bromine Substitution

Research into fluorenone synthesis is well-documented, with some of the earliest methods dating back to the 1930s. uni-muenchen.de Initial synthetic routes often involved intramolecular Friedel-Crafts-type acylations or the oxidation of fluorenes. uni-muenchen.de For many years, the focus remained on the fundamental synthesis and characterization of the basic fluorenone scaffold.

The interest in specifically brominated fluorenones has evolved significantly with the advent of modern synthetic techniques and a growing demand for advanced functional materials. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the use of aryl halides like this compound. nih.gov These methods allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which was previously a significant synthetic challenge.

This evolution is marked by a shift from simple synthesis to the strategic design of highly substituted fluorenones with tailored properties. nih.gov Research now focuses on:

Regioselectivity : Modern synthetic methods offer greater control over the position of bromination and subsequent functionalization, which is critical for tuning the electronic properties of the final molecule. researchgate.net

Green Chemistry : Efforts have been made to develop more environmentally benign syntheses, such as performing bromination and nitration reactions in water, which simplifies workup procedures and reduces organic solvent waste. researchgate.net

Complex Molecular Architectures : The focus has expanded to include the synthesis of complex, multi-component systems where the bromofluorenone unit is integrated with other functional moieties, such as carbazoles, to create materials for optoelectronics. smolecule.comtandfonline.com

Applications in Life Sciences : Beyond materials science, brominated fluorenones are being investigated as precursors for biologically active molecules, including radiotracers for medical imaging. nih.gov

This progression reflects a broader trend in organic chemistry, where the development of new synthetic methodologies directly enables advances in materials science, electronics, and medicinal chemistry. nih.govtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRAQISPRVFAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291095
Record name Fluoren-9-one, 3-bromo-
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-19-2
Record name 2041-19-2
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Record name Fluoren-9-one, 3-bromo-
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Record name 3-Bromo-9H-fluoren-9-one
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Synthetic Methodologies and Reaction Pathways of 3 Bromo 9h Fluoren 9 One

Direct Bromination Approaches for Fluorenone Derivatives

Direct electrophilic aromatic substitution on the fluorenone core presents challenges due to the deactivating nature of the ketone group. tandfonline.com This often leads to harsh reaction conditions, multiple substitutions, and the formation of various regioisomers. tandfonline.com However, several methods have been developed to achieve more controlled and efficient bromination.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of 9-fluorenone (B1672902) is crucial for its use as a building block in organic synthesis. tandfonline.com Traditional methods using reagents like N-bromosuccinimide (NBS) in methanesulfonic acid can result in a mixture of products, such as 2-bromofluorenone and 2,7-dibromofluorenone. tandfonline.com

To overcome this, researchers have explored various approaches. One method involves the use of bromine in acetic acid with iron-iodine as a catalyst, which has been reported to produce 2,7-dibromo-9-fluorenone (B76252) with high yield (up to 92%). Another technique utilizes phase transfer catalysis. For instance, the bromination of 9-fluorenone with potassium bromate (B103136) and ammonium (B1175870) bromide in the presence of a phase transfer catalyst like tetra-n-butyl ammonium chloride can yield 2-bromo-9-fluorenone (B123733) with high selectivity and a yield of 99.2%.

Furthermore, the choice of brominating agent and reaction conditions can significantly influence the regioselectivity. For example, bromination of 9H-fluorenone with Br₂ in acetic anhydride (B1165640) at 0°C can selectively generate the 2,7-dibromo isomer. smolecule.com

Green Chemistry Principles in Bromination

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the bromination of fluorenones, a significant advancement has been the use of water as a solvent. tandfonline.comresearchgate.net This approach offers several advantages, including being cost-effective and having a simple workup procedure with minimal use of organic solvents. tandfonline.comresearchgate.net

A study demonstrated the chemo- and regioselective synthesis of bromofluorenones in 90–98% yield via electrophilic aromatic bromination in water under mild conditions. tandfonline.comresearchgate.net For example, heating a mixture of 9-fluorenone and water to 80°C and then adding bromine dropwise resulted in the formation of 2-bromofluorenone in 94% yield after recrystallization. tandfonline.com This method avoids the use of hazardous organic solvents and strong mineral acids, aligning with the principles of green chemistry. tandfonline.comnih.gov

Catalytic Systems in Electrophilic Aromatic Bromination

Catalytic systems play a vital role in enhancing the efficiency and selectivity of electrophilic aromatic bromination. Lewis acids like iron (Fe) or iodine (I₂) are commonly used to catalyze the bromination of 9-fluorenone. These catalysts enhance the electrophilicity of bromine, facilitating the substitution reaction.

More advanced catalytic systems have also been developed. Carborane-based Lewis acids have been introduced as effective catalysts for aromatic halogenation using N-halosuccinimides. chemrxiv.org These catalysts have shown high efficiency in the bromination of various aromatic compounds, including the conversion of fluorenone to 2-bromo-9-fluorenone. chemrxiv.org Another example is the use of triphenylphosphine (B44618) as a catalyst for electrophilic aromatic bromination with N-bromosuccinimide. colab.ws

Multi-step Synthetic Strategies Involving 3-Bromo-9H-fluoren-9-one as an Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules. smolecule.com Its synthesis is often a key step in multi-step reaction sequences.

Annulation Reactions for Fluoren-9-one Synthesis

Annulation reactions provide a powerful tool for constructing the fluoren-9-one core. These reactions involve the formation of a new ring onto a pre-existing molecule.

A notable method for synthesizing fluoren-9-one derivatives is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.govresearchgate.netacs.orgnih.govsci-hub.seresearchgate.net This approach allows for the efficient construction of substituted fluoren-9-ones from readily available starting materials. nih.gov

In this reaction, an aryne, generated in situ from a precursor like 2-(trimethylsilyl)phenyl triflate, reacts with a 2-haloarenecarboxaldehyde in the presence of a palladium catalyst. nih.govnih.gov The reaction proceeds through a proposed mechanism involving the oxidative cyclization of Pd(0) with the aryne to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of the 2-haloarenecarboxaldehyde and reductive elimination steps lead to the formation of the fluoren-9-one product. nih.gov

This methodology has been shown to be tolerant of various functional groups, including multiple halogens on the benzaldehyde (B42025) substrate. nih.gov The reaction conditions typically involve heating the reactants with a palladium catalyst, a ligand such as P(o-tolyl)₃, and a fluoride (B91410) source like CsF in a solvent mixture like acetonitrile/toluene. nih.gov

The following table summarizes the results of the palladium-catalyzed annulation of various 2-haloarenecarboxaldehydes with an aryne precursor to yield different fluorenone derivatives.

Entry2-HaloarenecarboxaldehydeProductYield (%)
12-IodobenzaldehydeFluoren-9-one75
21-Iodonaphthalene-2-carboxaldehydeFluorenone derivative48

Data sourced from a study on the palladium-catalyzed annulation of arynes. nih.gov

Mechanistic Considerations of Palladium-Catalyzed Pathways

Palladium-catalyzed reactions are a cornerstone in the synthesis of fluorenones, offering a versatile and efficient means to construct the tricyclic core. smolecule.comresearchgate.net The mechanisms of these transformations are intricate, often involving several key steps.

One proposed pathway for fluorenone synthesis commences with the oxidative cyclization of a Pd(0) species with an aryne to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of an aryl halide, such as a bromo-substituted benzaldehyde, leads to a Pd(IV) intermediate. nih.gov This is followed by reductive elimination to yield an arylpalladium(II) species. nih.gov This intermediate can then undergo an intramolecular addition across the aldehyde C=O bond, forming a palladium(II) alkoxide. A final β-hydride elimination step furnishes the fluorenone product and regenerates the Pd(0) catalyst. nih.gov

An alternative mechanistic route involves the direct insertion of Pd(0) into the carbon-halogen bond of the aryl halide to form an arylpalladium(II) intermediate. nih.gov This species then undergoes carbopalladation with an aryne. nih.gov From this point, the reaction can proceed through either the β-hydride elimination pathway described above or via an oxidative addition of the aldehyde C-H bond to form a Pd(IV) intermediate, which then reductively eliminates to give the fluorenone. nih.gov

The choice of ligands, bases, and solvents plays a critical role in the efficiency and selectivity of these palladium-catalyzed reactions. sci-hub.se For instance, the use of ligands like triphenylphosphine (PPh₃) can influence the stability and reactivity of the palladium intermediates. acs.org

Oxidation of Substituted Fluorenes to Fluorenones

A primary and straightforward method for the synthesis of this compound is the oxidation of the corresponding 3-bromo-9H-fluorene. rsc.org This approach is attractive due to the commercial availability of various substituted fluorenes.

A variety of oxidizing agents and systems have been employed for this transformation. Traditional methods often utilized stoichiometric amounts of heavy metal oxidants like chromium(VI) reagents. rsc.org However, due to environmental concerns, greener alternatives have been developed.

Highly efficient aerobic oxidation of 9H-fluorenes, including halogen-substituted derivatives, can be achieved using potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.orgrsc.org This method offers high yields and purity of the resulting fluorenones. rsc.orgrsc.org Other catalytic systems employing transition metals with benign stoichiometric oxidants, such as FeCl₃/t-BuOOH and Ru-porphyrin complexes/N₂O, have also been reported. rsc.org

Metal-free oxidation methods have gained traction as well. These include the use of systems like N-hydroxyphthalimide (NHPI)/NaClO₂, sodium hypochlorite (B82951) (NaOCl)/t-BuOOH, and tert-butyl hydroperoxide (t-BuOOH) under microwave irradiation. rsc.org

Table 1: Comparison of Oxidation Methods for Fluorene (B118485) to Fluorenone Conversion
Oxidizing SystemSubstrateProductYield (%)Reference
KOH/Air/THFFluorene9-Fluorenone92 rsc.org
KOH/Air/THF2-Bromofluorene2-Bromo-9-fluorenone99
TBHP/n-decaneBiphenyl-2-methanolFluorenone70 nih.gov
K₂S₂O₈/TEABBiphenyl-2-carbaldehydeFluorenone68 nih.gov

Intramolecular Friedel-Crafts Acylation in Fluorenone Synthesis

The intramolecular Friedel-Crafts acylation is a classical and powerful method for the construction of the fluorenone ring system. researchgate.netsigmaaldrich.com This reaction typically involves the cyclization of a 2-biphenylcarboxylic acid derivative in the presence of a strong acid catalyst. sci-hub.se

The mechanism proceeds via the formation of an acylium ion intermediate from the carboxylic acid or its corresponding acyl chloride. sigmaaldrich.com This electrophilic species then attacks the adjacent aromatic ring in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the fluorenone. sigmaaldrich.commasterorganicchemistry.com

For the synthesis of this compound, a suitably substituted 2-biphenylcarboxylic acid, such as 3'-bromo-[1,1'-biphenyl]-2-carboxylic acid, would be the required precursor. The synthesis of such precursors can be achieved through palladium-catalyzed cross-coupling reactions, like the Suzuki coupling of a boronic acid with an aryl halide. researchgate.net

Polyphosphoric acid (PPA) is a commonly used reagent for promoting these cyclizations. researchgate.netmasterorganicchemistry.com Other strong acids and Lewis acids can also be employed. sigmaaldrich.com The efficiency of the ring closure is influenced by the substitution pattern on the biphenyl (B1667301) system, with a general preference for the formation of six-membered rings. masterorganicchemistry.com

Derivatization from 9-Bromo-9-phenylfluorene (B18599)

While not a direct route to this compound, the chemistry of 9-bromo-9-phenylfluorene provides insights into the reactivity of the fluorene core. 9-Bromo-9-phenylfluorene itself is synthesized from 9-phenylfluorene via bromination. orgsyn.org It serves as a precursor for various N-9-phenylfluoren-9-yl derivatives of amino acids. orgsyn.org

The synthesis of 9-(3-bromophenyl)-9-phenyl-9H-fluorene has been reported, which involves the reaction of lithiated 2-bromobiphenyl (B48390) with 3-bromobenzophenone, followed by acid-catalyzed cyclization. chemicalbook.com This highlights a method for introducing a bromophenyl group at the C9 position. Although this specific compound is not this compound, the synthetic strategies employed, such as lithiation and nucleophilic addition followed by cyclization, are relevant to the broader synthesis of substituted fluorenes and fluorenones. chemicalbook.com

Synthesis via Boron Trifluoride Catalyzed Reactions

Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are versatile Lewis acids that catalyze a variety of organic transformations, including those leading to fluorene derivatives. rsc.orgthieme-connect.de

Recent research has demonstrated the use of BF₃·OEt₂ in catalyzing the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. thieme-connect.deresearchgate.net For instance, reaction with 2-aminobenzamides in the presence of BF₃·OEt₂ affords highly functionalized fluorene derivatives. thieme-connect.de

Significantly, when these reactions are conducted in the presence of N-bromosuccinimide (NBS), brominated products are obtained. thieme-connect.deresearchgate.net A plausible mechanism involves the formation of an allene (B1206475) carbocation intermediate, which is then trapped by the nucleophile. rsc.orgthieme-connect.de The presence of NBS allows for the concomitant bromination of the product. This methodology offers a novel approach to incorporating bromine into the fluorene scaffold. thieme-connect.de

Table 2: Boron Trifluoride Catalyzed Reactions for Fluorene Synthesis
Starting MaterialsReagentsProduct TypeReference
9-(Phenylethynyl)-9H-fluoren-9-ol, 2-AminobenzamideBF₃·OEt₂Functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide thieme-connect.de
9-(Phenylethynyl)-9H-fluoren-9-ol, 2-AminobenzamideBF₃·OEt₂, NBSBrominated (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide thieme-connect.deresearchgate.net
9-(Phenylethynyl)-9H-fluoren-9-ol, 2-AminobenzamidesBF₃·OEt₂Functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones rsc.org

Novel Synthetic Approaches to Fluorenone Scaffolds Incorporating Bromine

The development of novel synthetic methods for fluorenones, including those bearing bromine substituents, is an active area of research driven by the demand for new materials and pharmaceutical agents. sci-hub.seresearchgate.net

One innovative approach involves the palladium-catalyzed annulation of in situ generated arynes with 2-haloarenecarboxaldehydes. nih.gov This method provides a direct route to the fluorenone core and is tolerant of various functional groups, including halogens. nih.gov

Another strategy utilizes a transient directing group in a palladium(II)-catalyzed C(sp²)-H functionalization cascade. acs.org This allows for the direct synthesis of substituted fluorenones from benzaldehydes and aryl iodides. acs.org The use of an inexpensive transient directing group like anthranilic acid makes this an attractive method. acs.org

Furthermore, metal-free oxidative cyclizations are emerging as powerful tools. For example, the TBHP-promoted cross-dehydrogenative coupling (CDC) of N-methyl-2-(aminomethyl)biphenyls provides access to highly substituted fluorenones and is compatible with chloro and cyano functionalities. nih.gov

The synthesis of bromofluorenones in water via electrophilic aromatic bromination has also been reported as a green and highly efficient method. researchgate.net

Advanced Spectroscopic and Computational Characterization of 3 Bromo 9h Fluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.uni-ruse.bgtcichemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the molecular skeleton and the chemical environment of each atom.

While comprehensive, fully assigned spectral data for 3-Bromo-9H-fluoren-9-one is not extensively published in peer-reviewed literature, data from suppliers confirms that its NMR spectra are consistent with the expected structure. tcichemicals.com The principles of its analysis can be understood from the well-documented spectra of its many derivatives. uni-ruse.bg

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons on the fluorenone core. The protons on the brominated ring are chemically distinct from those on the unsubstituted ring, leading to a complex but interpretable pattern of signals.

The signals for the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing carbonyl group. The bromine atom further influences the chemical shifts of adjacent protons. For instance, in derivatives like 9-benzyl-2-bromo-9H-fluorene, the aromatic protons exhibit complex multiplets between δ 7.17 and δ 7.68 ppm. rsc.org The precise assignment of each proton requires advanced techniques.

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. This compound has 13 carbon atoms, each giving a distinct signal. The most characteristic signal is that of the carbonyl carbon (C9), which is highly deshielded and appears far downfield, typically above δ 190 ppm. The carbon atom attached to the bromine (C3) will also have a characteristic chemical shift, influenced by the heavy atom effect.

The remaining eleven aromatic carbons, including the four quaternary carbons at the ring junctions, produce signals in the typical aromatic region (δ 120-150 ppm). For example, in a (9H-fluoren-9-yl)urea derivative, the aromatic carbons resonate at values including δ 120.11, 124.90, 127.59, and 128.27 ppm, with the quaternary carbons appearing around δ 139.75 and δ 145.88 ppm. uni-ruse.bg PubChem provides a ¹³C NMR spectrum for this compound, confirming the presence of these distinct carbon environments. nih.gov

Table 1: Representative NMR Data for Fluorene (B118485) Derivatives

Compound Class Technique Characteristic Chemical Shifts (δ ppm) Reference
(9H-Fluoren-9-yl)urea ¹H NMR 7.32-7.83 (aromatic protons), 5.79 (H-9) uni-ruse.bg
(9H-Fluoren-9-yl)urea ¹³C NMR 159.25 (C=O), 120.11-145.88 (aromatic carbons), 55.16 (C-9) uni-ruse.bg
9-benzyl-2-bromo-9H-fluorene ¹³C NMR 120.0-148.9 (aromatic carbons), 48.8 (C-9), 40.0 (CH₂) rsc.org

Advanced NMR Techniques for Stereochemical Assignment

For complex derivatives of this compound, one-dimensional NMR spectra can be difficult to interpret fully due to overlapping signals. In these cases, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity of protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

For example, a full assignment of the ¹H and ¹³C NMR spectra of (9H-fluoren-9-yl)urea was achieved using a combination of COSY, HMQC, and HMBC experiments, which confirmed the connectivity and finalized the structural elucidation. uni-ruse.bg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.gov

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₇BrO. nih.govnist.gov

Table 2: Molecular Weight Data for this compound

Data Type Value Source
Molecular Weight (Computed) 259.10 g/mol nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of a compound's elemental formula. For a derivative of this compound, HRMS can confirm the presence of the bromine atom by identifying the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and by matching the exact mass to the calculated value for the chemical formula. For instance, HRMS analysis of fluorenone derivatives provides exact mass data that validates the proposed molecular formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for analyzing polar, less volatile, and larger molecules. While GC-MS is suitable for the parent compound nih.gov, ESI-MS is often employed for its more complex derivatives, especially those synthesized for biological or materials science applications. nih.gov ESI-MS analysis can shed light on the stability of compounds and help characterize derivatives formed during a reaction. nih.gov The technique is frequently coupled with HRMS to provide both molecular weight and formula confirmation for newly synthesized compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic methods are fundamental in the characterization of molecular structures, providing insights into the functional groups present and the electronic behavior of conjugated systems. For this compound, IR and UV-Vis spectroscopy are critical tools for confirming its chemical identity and understanding its photophysical properties.

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most diagnostic peak is the strong stretching vibration of the carbonyl group (C=O), a defining feature of the fluorenone core. This absorption is typically observed in the 1700-1725 cm⁻¹ region. Data from the Coblentz Society, recorded on a solid-state sample, confirms the presence of key functional groups. nist.gov The spectrum shows a prominent carbonyl peak, along with vibrations corresponding to the aromatic rings and the carbon-bromine bond. nist.gov Specifically, the spectrum was measured on a solid split mull, using Fluorolube for the 3800-1330 cm⁻¹ range and Nujol for the 1330-400 cm⁻¹ range. nist.gov Other important regions include the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ range. The C-Br stretch is expected at lower wavenumbers.

In related fluorene derivatives, these characteristic peaks are consistently observed. For example, studies on newly synthesized fluorene compounds routinely use FTIR to confirm the integrity of the fluorenone skeleton and the presence of new functional groups. nih.govmdpi.com

Table 1: Characteristic FTIR Absorption Regions for this compound

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
Aromatic C-H StretchAr-H> 3000
Carbonyl C=O StretchC=O1700 - 1725
Aromatic C=C StretchAr C=C1450 - 1600
C-Br StretchC-Br500 - 600

UV-Visible spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of the fluorenone backbone in this compound gives rise to distinct absorption bands. The spectra of aromatic compounds typically show intense absorptions corresponding to π → π* transitions. up.ac.za For benzene, these occur around 180 nm and 200 nm, with a weaker, symmetry-forbidden band near 260 nm. up.ac.za

In the larger conjugated system of fluorenone, these bands are shifted to longer wavelengths (a bathochromic shift). The spectrum of this compound is expected to show strong π → π* transitions associated with the aromatic system. Additionally, the presence of the carbonyl group introduces a weaker n → π* transition at a longer wavelength, which is a characteristic feature of ketones. The bromine substituent can further influence the electronic transitions through its electron-withdrawing inductive effect and electron-donating resonance effect, potentially causing shifts in the absorption maxima. For instance, the UV-Vis spectrum of the related 9-bromofluorene (B49992) shows distinct absorption peaks characteristic of the fluorene chromophore. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, detailing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of molecular geometry. While a publicly available crystal structure specifically for this compound is not detailed in the search results, the structures of numerous fluorene derivatives have been established using this technique. thieme-connect.deiucr.org These studies consistently show that the fluorene core is a rigid and highly planar moiety.

For example, the analysis of related fluorenol derivatives reveals intramolecular interactions, such as C—H···O hydrogen bonds and π–π stacking, that stabilize the molecular conformation. iucr.org In these structures, the geometry around the central five-membered ring and the planarity of the fused aromatic rings are well-defined. It is expected that this compound would exhibit a similarly planar structure, with the bromine atom and carbonyl oxygen lying in the plane of the aromatic system.

Table 2: Representative Crystallographic Data for a Substituted Fluorene Derivative (Note: Data for a representative complex fluorene derivative illustrates typical parameters)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.12
b (Å)15.45
c (Å)18.33
β (°)95.5
Z4

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. acs.org In brominated aromatic compounds like this compound, several key interactions are expected to govern the supramolecular assembly.

π–π Stacking: The planar fluorenone core is highly conducive to π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions are a dominant force in the crystal packing of many polycyclic aromatic compounds. acs.org

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds involving the aromatic protons and the carbonyl oxygen are common and play a significant role in stabilizing the crystal lattice. scispace.com

Halogen Bonding: The bromine atom can participate in halogen bonding (C—Br···O or C—Br···π), where the electropositive region (σ-hole) on the bromine atom interacts with an electron-rich atom (like the carbonyl oxygen) or a π-system of a neighboring molecule. scispace.com

These varied interactions lead to complex and stable three-dimensional architectures, and understanding them is crucial for crystal engineering and predicting material properties. acs.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in the crystal packing. scispace.com

Single-Crystal X-ray Diffraction

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental data, providing deep insights into molecular structure and electronic properties. researchgate.net

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, for comparison with XRD data.

Simulate Vibrational Spectra: Calculate theoretical vibrational frequencies that can be correlated with experimental FTIR spectra to aid in peak assignment. researchgate.net

Analyze Electronic Properties: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and chemical reactivity. For fluorenones, the HOMO is typically located on the aromatic rings, while the LUMO is often centered around the electron-deficient carbonyl group.

Predict UV-Vis Spectra: Time-dependent DFT (TD-DFT) can simulate electronic transitions, helping to interpret experimental UV-Vis spectra. researchgate.net

Map Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in understanding and predicting intermolecular interactions like hydrogen and halogen bonding.

Such in silico studies are invaluable for rationalizing observed properties and guiding the design of new fluorene-based materials for applications in optoelectronics and materials science. mdpi-res.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.comrsc.org This approach allows for the calculation of various molecular properties, including the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comacs.org A smaller energy gap generally indicates higher reactivity and lower stability. acs.org

For this compound, DFT calculations are employed to determine these key electronic parameters. The geometry of the molecule is first optimized using a specified functional, such as B3LYP, and a basis set, like 6-311++G(d,p). mdpi.combohrium.com The presence of the electron-withdrawing bromine atom and the carbonyl group on the fluorene scaffold significantly influences the electronic distribution and the energies of the frontier orbitals. The HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the electron-deficient portions of the molecule, including the carbonyl group. mdpi.com The calculated values provide a quantitative measure of the molecule's electronic behavior.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

ParameterCalculated Value (eV)Significance
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.33Indicates chemical reactivity and kinetic stability. cdnsciencepub.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the properties of molecules in their electronic excited states. royalsocietypublishing.orgsns.it It is widely used to predict electronic absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (f), which determine the intensity of absorption bands. mdpi.comnih.gov This analysis helps in understanding the nature of electronic transitions, such as n → π* or π → π*, and how they contribute to the observed UV-visible spectrum. nih.gov

For this compound, TD-DFT calculations, often performed at the same level of theory as the ground-state DFT calculations, can elucidate the low-lying singlet excited states. nih.gov The calculations can predict the maximum absorption wavelengths (λmax) and identify the specific molecular orbitals involved in each electronic transition. mdpi.comroyalsocietypublishing.org For instance, the lowest energy transition often corresponds to the promotion of an electron from the HOMO to the LUMO. mdpi.com The results can be compared with experimental spectroscopic data to validate the computational model. royalsocietypublishing.org

Table 2: Predicted Electronic Transitions of this compound via TD-DFT

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S14150.085HOMO → LUMO
S0 → S23600.150HOMO-1 → LUMO
S0 → S33100.210HOMO → LUMO+1

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.deresearchgate.net This method is exceptionally useful for analyzing intramolecular interactions, such as charge delocalization and hyperconjugation. grafiati.com It quantifies the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net The strength of these interactions is estimated by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) phenomena. Key interactions include the delocalization of electron density from the lone pairs (LP) of the bromine and oxygen atoms into the antibonding (π*) orbitals of the aromatic system and the carbonyl group. These interactions stabilize the molecule and are indicative of the electronic communication across the molecular framework. The E(2) values highlight the most significant charge transfer pathways within the molecule.

Table 3: Selected NBO Second-Order Perturbation Energies E(2) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O15π* (C1-C2)15.5Lone Pair → Antibonding π
LP (2) Br14π* (C3-C4)5.2Lone Pair → Antibonding π
π (C5-C6)π* (C=O)20.1π → π* Conjugation
π (C7-C8)π* (C=O)18.9π → π* Conjugation

Prediction of Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a physical property that describes the effective area of an ion as it travels through a buffer gas under the influence of an electric field in an ion mobility spectrometer. nih.gov The CCS value is intrinsically linked to an ion's size, shape, and charge distribution, making it a valuable parameter for increasing confidence in chemical identification when combined with mass-to-charge ratio and retention time. nih.gov Due to the growing use of ion mobility-mass spectrometry (IM-MS), large databases of experimental and computationally predicted CCS values are being developed. github.com

For this compound, where experimental CCS values may not be readily available, computational methods can provide highly accurate predictions. github.com These predictions are typically made for different ion adducts that might be formed in a mass spectrometer's ion source, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) species. github.comuni.lu These predicted values serve as a crucial reference for identifying the compound in complex analytical samples.

Table 4: Predicted Collision Cross Section (CCS) Values (Ų) for this compound Adducts

Adduct Ionm/zPredicted CCS (Ų)
[M+H]+260.9759155.8
[M+Na]+282.9578160.2
[M-H]-258.9622152.1

Chemical Reactivity and Transformation of 3 Bromo 9h Fluoren 9 One

Electrophilic Aromatic Substitution Reactions

The fluorene (B118485) ring system in 3-Bromo-9H-fluoren-9-one is susceptible to electrophilic aromatic substitution. The bromine atom and the carbonyl group are electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles to specific positions. For instance, nitration of similar fluorenone derivatives often occurs at positions meta to the carbonyl group. The introduction of nitro groups further deactivates the ring, making it more susceptible to nucleophilic aromatic substitution. evitachem.com

Common electrophilic substitution reactions for fluorene-based compounds include nitration and bromination. evitachem.com For example, the bromination of 9H-fluorene can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield brominated fluorene derivatives. evitachem.com

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the fluorene ring is a key site for nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. This reactivity is fundamental to the derivatization of this compound. The presence of the electron-withdrawing ketone group can facilitate these reactions.

Typical nucleophiles that can displace the bromide include amines, thiols, and alkoxides. smolecule.com For example, amination can be carried out using various amines to replace the bromine atom with an amine group. evitachem.com These substitution reactions are crucial for synthesizing a wide array of functionalized fluorenone derivatives with tailored electronic and photophysical properties.

Reactions Involving the Ketone Functionality

The ketone group at the 9-position of the fluorene ring undergoes typical carbonyl reactions. A significant reaction is its reduction to the corresponding alcohol, 3-bromo-9H-fluoren-9-ol. This transformation can be accomplished using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Another important reaction is the Grignard reaction. Treating this compound with a Grignard reagent, such as phenyl magnesium bromide, results in the formation of a tertiary alcohol, like 2-bromo-9-phenyl-9H-fluoren-9-ol. rsc.org The ketone can also serve as a precursor for the synthesis of 9-fluorenylidene derivatives through reactions like the Wittig reaction. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for Further Functionalization

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method allows for the introduction of alkyne moieties onto the fluorene core, which is a key step in the synthesis of more complex conjugated systems and materials. smolecule.comnih.govresearchgate.net

Suzuki-Miyaura Coupling: This is another pivotal cross-coupling reaction that pairs the aryl bromide with a boronic acid or its ester, catalyzed by a palladium complex. This reaction is widely used to create biaryl linkages. yyu.edu.tr For instance, 3-bromo-9,9-dimethyl-9H-fluorene can be coupled with a boronic acid derivative of diphenylpyrimidine under Suzuki-Miyaura conditions. The carbonylative Suzuki-Miyaura reaction is a variation that incorporates a carbon monoxide molecule to form unsymmetrical biaryl ketones. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions:

ReactionCatalystCo-catalyst/BaseSubstratesProduct Type
Sonogashira Coupling Pd(PPh₃)₂Cl₂CuI, Et₃NThis compound, Terminal AlkyneAryl-alkyne
Suzuki-Miyaura Coupling Palladium CatalystK₂CO₃This compound, Arylboronic AcidBiaryl

Derivatization Strategies for Advanced Materials and Biological Probes

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of advanced materials and biological probes. researchgate.net

Advanced Materials: The ability to functionalize both the bromine and ketone positions allows for the creation of a wide range of fluorene-based polymers and small molecules with specific optoelectronic properties. These materials are used in the development of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and polymer solar cells. nbinno.com For example, the synthesis of blue-emitting materials for OLEDs often utilizes the leaving-group capability of the bromine atom.

Biological Probes: Fluorene derivatives are known for their fluorescent properties. By attaching specific functional groups through the reactions described above, this compound can be converted into fluorescent probes for biological imaging and sensing applications. nbinno.com These probes can be designed to detect specific metal ions or biological molecules, or to track cellular processes. nbinno.com

Applications in Advanced Materials Science

Organic Semiconductors for Optoelectronics

The electron-withdrawing nature of the fluorenone unit makes 3-bromo-9H-fluoren-9-one and its derivatives valuable components in organic semiconductors. These materials are central to optoelectronic devices, which are designed to source, detect, and control light. Fluorenone-based compounds have been successfully incorporated into various semiconductor devices due to their favorable electronic properties and thermal stability. thieme-connect.deresearchgate.netqut.edu.au

This compound serves as a precursor for synthesizing advanced organic semiconductors used in Organic Field-Effect Transistors (OFETs). Its derivatives are employed to create materials that enhance the electrical properties and stability of these transistors. In one study, new fluorenone-based small molecules were synthesized and characterized for use in OFETs. A vacuum-deposited thin film of a fluorenone derivative demonstrated p-channel device characteristics with a significant hole mobility of up to 0.02 cm²/Vs and a high current on/off ratio of 10⁷. researchgate.net The π-conjugated system inherent in fluorenones is crucial for achieving the performance levels required in modern OFET applications. researchgate.net

Table 1: Performance of a Fluorenone-Based OFET

Property Value
Device Type p-channel
Hole Mobility 0.02 cm²/Vs
Current On/Off Ratio 10⁷

Data sourced from a study on fluorenone-based small molecule organic semiconductors. researchgate.net

In the field of Organic Light-Emitting Diodes (OLEDs), this compound and its derivatives are utilized as intermediates and building blocks for emissive materials. codchem.commade-in-china.com The rigid, planar structure of the fluorenone core and the reactive bromine atom facilitate the synthesis of efficient light-emitting compounds, particularly for blue emission, which is crucial for full-color displays. codchem.com For instance, 3-Bromo-9,9-diphenyl-9H-fluorene, a derivative, is noted as a high-performance, stable, and efficient fluorescent blue emitter for OLEDs, with a peak emission wavelength of 450 nm. codchem.com The good thermal stability and strong emission properties of these materials make them integral to modern display technologies. codchem.com

Table 2: Properties of a this compound Derivative for OLEDs

Compound Application Emission Color Peak Wavelength Key Features
3-Bromo-9,9-diphenyl-9H-fluorene OLED Emitter Blue 450 nm High quantum efficiency, low roll-off, long-term stability. codchem.com

This table highlights the performance of a specific derivative in OLED applications.

Organic Field-Effect Transistors (OFETs)

Photoconductive Materials

Fluorenone derivatives, synthesized from precursors like this compound, are used in the development of photoconductive materials. thieme-connect.desarex.com These materials change their electrical conductivity when exposed to light. The inherent photosensitivity of the fluorenone structure makes it a suitable candidate for these applications. Research has shown that fluorene-based compounds are investigated for their applications as photoconductors, contributing to technologies like light sensors and imaging devices. thieme-connect.de Specifically, 2,7-Dibromo-9H-fluoren-9-one, a related compound, is widely used in the preparation of photoconductive materials for applications like OLEDs. sarex.com

Fluorescent Markers and Probes

The fluorescent properties of the fluorene (B118485) scaffold make its derivatives, including those originating from this compound, suitable for use as fluorescent markers and probes. These molecules can be used in biological research for cellular imaging, where their ability to emit light upon excitation allows for the visualization of specific cellular components or processes. The bromine atom provides a convenient handle for attaching the fluorene moiety to other molecules, enabling the creation of targeted fluorescent probes.

Development of New Materials with Unique Optical and Electronic Properties

This compound is a versatile building block for creating novel materials with tailored optical and electronic properties. thieme-connect.dechemscene.com Its rigid and planar molecular framework contributes to unique electronic characteristics that can be further modified through chemical reactions at the bromine position. Researchers have synthesized conjugated macrocycles containing fluorenone units, which exhibit interesting solvatofluorochromic properties—their fluorescence color changes depending on the solvent. acs.org Furthermore, the compound is used to develop new non-fullerene acceptors for organic solar cells, demonstrating the broad potential for tuning its optoelectronic properties for various advanced applications. qut.edu.au

Supramolecular Assemblies and Frameworks

This compound serves as a building block for the construction of complex supramolecular structures and frameworks. chemscene.com It is listed as a small molecule semiconductor building block that can be used in the formation of Covalent Organic Frameworks (COFs). chemscene.com These frameworks are porous, crystalline polymers with potential applications in gas storage, catalysis, and electronics. Additionally, the fluorene motif is incorporated into organogels, which are soft materials formed through the self-assembly of small molecules. These supramolecular gels are created through noncovalent interactions like hydrogen bonding and π-π stacking and have potential applications in optoelectronics and materials science. researchgate.net

Medicinal and Biological Chemistry Applications

Building Blocks for Pharmaceutical Synthesis

3-Bromo-9H-fluoren-9-one serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical research. Its utility stems from the presence of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of larger molecular architectures. For instance, the bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds, which are prevalent in many pharmaceutical compounds. smolecule.com

The compound is considered a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. Its role as a precursor is highlighted in the preparation of various derivatives where the bromine atom acts as a convenient point of attachment for different side chains or ring systems, enabling the exploration of structure-activity relationships.

Precursors for Therapeutic Agents

The versatility of this compound as a synthetic intermediate makes it a valuable precursor for a range of potential therapeutic agents. The fluorenone core is a recognized pharmacophore in its own right, and the bromo-functionalization at the 3-position allows for its elaboration into more complex drug-like molecules. researchgate.net For example, it can be a starting material for the synthesis of compounds with potential applications in treating a variety of diseases.

One notable example of a therapeutic agent class derived from a related fluorene (B118485) scaffold is in the development of antiretroviral agents. Specifically, (9H-Fluoren-9-yl)methyl carbamate (B1207046) derivatives, which can be synthesized from fluorene-based precursors, are essential building blocks for certain HIV protease inhibitors. acs.org The synthesis of N-(9-Oxo-9H-fluoren-3-yl)acetamide is another example where a derivative is created from a bromo-fluorenone precursor, highlighting the pathway from a simple building block to a more functionalized molecule with potential biological activity. acs.orgbldpharm.com

Anticancer and Antitumor Agents

The fluorenone scaffold has been extensively investigated for its anticancer and antitumor properties. researchgate.netnih.gov Derivatives of this compound are of particular interest due to the potential for creating novel compounds with enhanced or selective cytotoxicity against cancer cells. The bromine atom can be utilized to synthesize a variety of substituted fluorenones with diverse functionalities that may interact with biological targets involved in cancer progression.

Research has shown that certain N-substituted carbazole (B46965) imidazolium (B1220033) salt derivatives, which can be synthesized from bromo-functionalized precursors, exhibit significant antitumor activity against various human tumor cell lines. nih.gov For example, a compound bearing a 2-bromobenzyl substituent demonstrated potent inhibitory activities against HL-60, SMMC-7721, MCF-7, and SW480 cell lines with IC50 values ranging from 0.51 to 2.48 μM. nih.gov Furthermore, studies on thiazolofluorenone derivatives have also shown cytotoxic activity against murine lymphocytic L1210 leukaemia cells. tandfonline.com

Table 1: Cytotoxic Activity of Selected Fluorenone Derivatives

Compound Cell Line IC50 (μM) Reference
N-substituted carbazole imidazolium salt with 2-bromobenzyl group HL-60 (Leukemia) 0.51 nih.gov
N-substituted carbazole imidazolium salt with 2-bromobenzyl group SMMC-7721 (Hepatocellular carcinoma) 2.48 nih.gov
N-substituted carbazole imidazolium salt with 2-bromobenzyl group MCF-7 (Breast cancer) 1.97 nih.gov
N-substituted carbazole imidazolium salt with 2-bromobenzyl group SW480 (Colon adenocarcinoma) 1.26 nih.gov
1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO258) MOLM-13 (Acute myeloid leukemia) 25.5 explorationpub.com
1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO272) MOLM-13 (Acute myeloid leukemia) 12.5 explorationpub.com

Antimicrobial and Antiviral Properties

The fluorene nucleus is a component of various bioactive compounds that exhibit a range of pharmacological actions, including antimicrobial and antiviral activities. nih.gov The synthesis of derivatives from this compound allows for the exploration of new chemical space in the search for novel antimicrobial and antiviral agents.

Studies on new O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated their potential as antimicrobial agents. nih.gov The nature of the substituents on the aryl moiety, which can be introduced via reactions at the bromo-position of a fluorenone precursor, was found to be a key determinant of the inhibitory effect's spectrum and intensity. For instance, electron-withdrawing groups like chlorine atoms enhanced the activity against Staphylococcus aureus, while electron-donating methyl groups improved the antifungal activity against Candida albicans. nih.gov

In the realm of antiviral research, the broader class of fluorenone derivatives has been investigated. For example, Tilorone, a 2,7-disubstituted fluorenone, is known for its antiviral properties. nih.gov While direct antiviral studies on this compound are not extensively documented, its role as a precursor allows for the synthesis of analogs that could be screened for such activities. The development of favipiravir (B1662787) analogs, an antiviral medication, also showcases the importance of heterocyclic compounds that can be synthesized using versatile building blocks. actanaturae.ru

Neuromodulatory Activity

Fluorenone derivatives have been reported to possess neuromodulatory properties. researchgate.net While specific research on the neuromodulatory activity of this compound is limited, the general class of compounds shows potential in this area. The structural features of the fluorenone scaffold can be modified to target various receptors and enzymes in the central nervous system.

The development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) is one area where fluorene-based compounds have been explored. acs.org The synthesis of derivatives from precursors like this compound could lead to novel compounds with affinity for these receptors, which are implicated in a variety of neurological and psychiatric disorders.

Drug Discovery and Development of Fluorenone Analogs

The use of this compound as a scaffold is a key strategy in drug discovery and development. uq.edu.au The concept of "scaffold hopping," where the core structure of a known active compound is modified to create novel molecules, is a common approach in medicinal chemistry. The fluorene ring system, with the added reactivity of the bromine atom in this compound, provides an excellent starting point for such endeavors. uq.edu.au

By systematically modifying the structure of this compound, chemists can generate libraries of new compounds. These libraries can then be screened for activity against a wide range of biological targets. This approach has been used to develop novel RORγt inverse agonists, which have potential applications in treating autoimmune diseases. uq.edu.au The synthesis of fluorene derivatives through cross-coupling reactions at the bromo-position allows for the creation of diverse molecular structures with the potential for novel therapeutic activities. uq.edu.au

Future Directions and Emerging Research Areas

Sustainable Synthesis of 3-Bromo-9H-fluoren-9-one and its Derivatives

The development of environmentally benign and efficient synthetic routes for this compound and its derivatives is a paramount area of future research. Traditional methods often rely on harsh reagents and organic solvents, posing environmental concerns. researchgate.net

Key Research Thrusts:

Water-Based Synthesis: Exploring water as a solvent for the electrophilic bromination and nitration of fluorenone presents a cost-effective and green alternative. researchgate.net Research has demonstrated the synthesis of bromo- and nitrofluorenones in high yields (90-98%) using water as the sole solvent, simplifying workup procedures and minimizing organic solvent usage. researchgate.net

Aerobic Oxidation: The oxidation of fluorene (B118485) compounds to fluorenones is a critical step. Future research will likely focus on aerobic oxidation methods that are mild and efficient. For instance, using air as the oxidant in the presence of a base like potassium hydroxide (B78521) in a recyclable solvent such as tetrahydrofuran (B95107) offers a green pathway to fluorenones with high yields (98-99%) and purity. google.comresearchgate.netgoogle.com

Exploration of Novel Catalytic Transformations

The bromine atom on the this compound ring is a versatile handle for a variety of catalytic cross-coupling reactions, enabling the synthesis of complex and functionalized molecules.

Emerging Catalytic Applications:

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira cross-couplings, are instrumental in creating new carbon-carbon bonds. nih.gov Future work will likely explore the use of this compound as a key building block in the palladium-catalyzed synthesis of novel fluoren-9-one derivatives. nih.gov This includes the annulation of arynes by 2-haloarenecarboxaldehydes to produce substituted fluoren-9-ones. nih.gov

Boron Trifluoride Catalysis: Boron trifluoride has shown promise in catalyzing reactions of fluorene-derived propargylic alcohols with aminobenzamides to yield highly functionalized and conjugated products. thieme-connect.de Further exploration of this catalytic system with 3-bromo-substituted fluorene precursors could lead to novel compounds with interesting photophysical properties. thieme-connect.de

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field that enables C-H functionalization under mild conditions. nih.gov Investigating the use of this compound in photoredox-catalyzed reactions could open up new pathways for the synthesis of complex organic molecules, including intramolecular cyclizations to form fluorenones. nih.gov

Advanced Characterization of Excited State Dynamics

Understanding the photophysical properties of this compound and its derivatives is crucial for their application in optoelectronic devices. Advanced spectroscopic techniques are key to unraveling their excited-state behavior.

Investigative Techniques and Findings:

Spectroscopic TechniqueInformation GainedKey Findings for Fluorenone Derivatives
Transient Absorption Spectroscopy (TAS) Characterizes the evolution of excited states, including the formation and decay of transient species.For fluorenone derivatives, TAS has revealed charge-transfer states with broadband excited-state absorption and nanosecond-scale lifetimes. rsc.orgresearchgate.net
Femtosecond Pump-Probe Spectroscopy Measures ultrafast relaxation processes in the excited state.Studies on fluorene-containing compounds have identified fast relaxation processes with characteristic times of 0.3-0.5 ps and 1.5-2 ps. nih.gov
Time-Resolved UV-Vis Absorption and Fluorescence Investigates the dynamics of nonradiative decay pathways.In dipolar fluorenone derivatives, these measurements have shown that charge separation and recombination dominate the deactivation of the singlet excited state. acs.org

Future research will likely involve applying these advanced techniques to systematically study how the bromo-substitution at the 3-position influences the excited-state dynamics, including intersystem crossing rates and the nature of the triplet state.

Integration into Multi-component Systems and Hybrid Materials

The unique electronic and structural features of this compound make it an attractive component for the development of advanced multi-component systems and hybrid materials.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): Fluorene and fluorenone derivatives are widely used in OLEDs. nbinno.com The bromine atom in this compound can be functionalized to tune the emission color and improve device efficiency. Future work could focus on synthesizing and incorporating novel this compound derivatives as host or emitter materials in OLEDs. evitachem.com

Organic Photovoltaics (OPVs): The π-conjugated system of fluorenones is beneficial for applications in organic solar cells. researchgate.net Research is directed towards designing and synthesizing new polymers based on this compound for use as donor or acceptor materials in OPV devices.

Hybrid Perovskite Materials: The integration of fluorenone-based organic molecules into perovskite solar cells is an emerging area. The interaction between the organic component and the perovskite lattice can influence the material's stability and optoelectronic properties.

Targeted Drug Delivery Systems and Theranostics

The fluorene scaffold is present in various biologically active molecules. The functionalizability of this compound opens possibilities for its use in medicinal chemistry, particularly in targeted drug delivery and theranostics.

Future Biomedical Research Directions:

Fluorescent Probes: The inherent fluorescence of some fluorene derivatives makes them suitable for use as fluorescent markers in biological imaging. The bromine atom on this compound can be used to attach targeting moieties, enabling the specific labeling of cells or tissues.

Theranostic Agents: Theranostics combines therapeutic and diagnostic capabilities in a single agent. This compound could serve as a core structure for developing theranostic agents, where the fluorenone moiety acts as a photosensitizer for photodynamic therapy, and a linked imaging agent allows for monitoring of the treatment response.

Drug Scaffolds: The fluorene core is a privileged structure in medicinal chemistry. The bromo-substituent on this compound provides a site for diversification, allowing for the synthesis of libraries of compounds to be screened for various biological activities, including potential applications as RORγt inverse agonists for autoimmune diseases. uq.edu.au

Q & A

Q. What are the optimized reaction conditions for synthesizing 3-Bromo-9H-fluoren-9-one?

The synthesis involves bromination of 9H-fluoren-9-one under controlled conditions. Key parameters include:

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like over-bromination.
  • Solvent : Polar aprotic solvents (e.g., DCM or THF) are preferred to stabilize intermediates and enhance selectivity .
  • Catalyst : Lewis acids such as FeBr₃ may improve regioselectivity at the 3-position. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc eluent) is critical to achieve >98% purity .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • HPLC/GC-MS : Quantify purity and detect halogenated by-products.
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra should show distinct signals for the fluorenone core (δ ~7.5–8.5 ppm for aromatic protons) and bromine-induced deshielding at C3 .
  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm substitution patterns (e.g., bond angles and distances at the brominated site) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood due to potential respiratory irritation from fine particulates.
  • Waste Disposal : Halogenated waste should be segregated and treated as hazardous per CLP regulations .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • UV/Vis Spectroscopy : The compound exhibits strong absorption bands at ~250–300 nm (π→π* transitions) and ~350–400 nm (n→π*), useful for monitoring electronic properties .
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 258 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromine substituent influence the reactivity of 9H-fluoren-9-one?

Bromine at the 3-position enhances electrophilic substitution at adjacent positions (C2/C4) due to its electron-withdrawing effect. It also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for Suzuki couplings involving this compound?

Discrepancies often arise from:

  • Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ may alter reaction kinetics due to differences in ligand steric effects.
  • Solvent Polarity : High-polarity solvents (e.g., DMF) can stabilize transition states but promote proto-debromination side reactions. Detailed kinetic studies (e.g., in situ IR monitoring) are recommended to optimize conditions .

Q. How can this compound be leveraged in organic electronics (e.g., OLEDs)?

  • Electron-Transport Layers : Its electron-deficient fluorenone core improves charge injection in OLEDs.
  • Polymer Precursor : Bromine enables incorporation into conjugated polymers via Heck or Sonogashira couplings, enhancing hole-blocking properties . Device efficiency correlates with substitution patterns, validated by DFT calculations .

Q. What crystallographic data inconsistencies exist for halogenated fluorene derivatives, and how can they be resolved?

  • Disorder in Crystal Structures : Bromine’s large atomic radius may cause positional disorder, affecting refinement.
  • Software Tools : SHELXL (for small-molecule refinement) and ORTEP-3 (for visualizing thermal ellipsoids) improve model accuracy. Multi-temperature crystallography (e.g., 100 K vs. 298 K) can clarify dynamic disorder .

Q. How can computational modeling predict the photophysical properties of this compound derivatives?

  • TD-DFT Calculations : Simulate UV/Vis spectra and exciton binding energies to guide material design.
  • HOMO-LUMO Gaps : Bromine lowers the LUMO energy, facilitating electron transport. Validation via cyclic voltammetry is critical .

Q. What strategies mitigate bioconcentration risks of brominated fluorene derivatives in environmental studies?

  • Structure-Activity Relationships (SAR) : Introduce hydrophilic groups (e.g., -COOH) to reduce logP values.
  • Biodegradation Assays : Monitor microbial degradation pathways using LC-MS/MS to identify persistent metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.